Alexa Fluor 555: A Comprehensive Technical Guide to its Spectral Properties and Applications
Alexa Fluor 555: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of Alexa Fluor 555, a widely used fluorescent dye in biological research. The document outlines the methodologies for key spectroscopic measurements and presents a practical application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Spectral Properties of Alexa Fluor 555
Alexa Fluor 555 is a bright, orange-fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based applications.[1][2] Its spectral characteristics are summarized below, providing a quantitative basis for experimental design and data interpretation.
| Property | Value | Units |
| Excitation Maximum (λ_ex) | 555[1][3][4] | nm |
| Emission Maximum (λ_em) | 565[1][3][4] | nm |
| Molar Extinction Coefficient (ε) | 150,000 - 155,000[3][4][5] | cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.10[6] | - |
| Fluorescence Lifetime (τ) | 0.3[6] | ns |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.
Methodology:
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Preparation of Stock Solution: Accurately weigh a known mass of Alexa Fluor 555 and dissolve it in a precise volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution.
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Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., Phosphate Buffered Saline - PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
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Spectrophotometer Measurement:
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Use a calibrated spectrophotometer to measure the absorbance of each dilution at the maximum absorption wavelength (λ_max) of Alexa Fluor 555, which is 555 nm.
-
Use the same solvent/buffer as a blank to zero the spectrophotometer before each measurement.
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-
Data Analysis:
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Plot the measured absorbance at 555 nm against the known concentration of each dilution.
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Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹ when the path length of the cuvette is 1 cm.
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Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][8]
Methodology:
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Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that are reasonably close to those of Alexa Fluor 555. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ ≈ 0.95).
-
Preparation of Solutions:
-
Prepare a series of dilutions for both the Alexa Fluor 555 sample and the quantum yield standard in the same solvent.
-
The concentrations should be adjusted to have low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[7]
-
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
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Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Immunofluorescence Staining of EGFR
This protocol describes the use of Alexa Fluor 555-conjugated secondary antibodies for the detection of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.
Methodology:
-
Cell Culture and Fixation:
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Grow cells on sterile glass coverslips to an appropriate confluency.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular domains).
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against EGFR in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the Alexa Fluor 555-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 555 (Excitation: ~555 nm, Emission: ~570 nm).
-
Visualization of the EGFR Signaling Pathway
The following diagram illustrates a simplified workflow for studying the internalization of the Epidermal Growth Factor Receptor (EGFR) upon binding of its ligand, EGF, which is labeled with Alexa Fluor 555. This allows for the direct visualization of receptor trafficking within the cell.[10]
Caption: EGFR internalization visualized with Alexa Fluor 555-EGF.
Experimental Workflow for EGFR Internalization Assay
The following diagram outlines the key steps in an experimental workflow designed to visualize and quantify the internalization of EGFR using Alexa Fluor 555-labeled EGF.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorophores [microscopy.unc.edu]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. jasco-global.com [jasco-global.com]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
